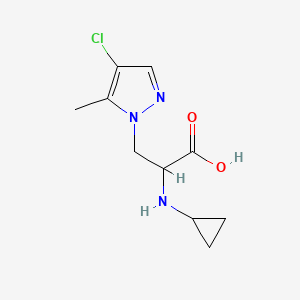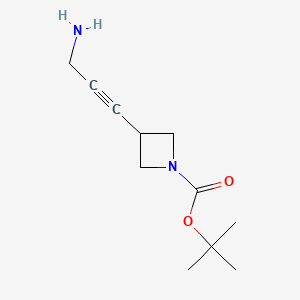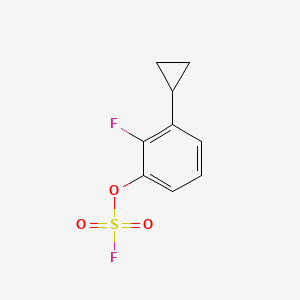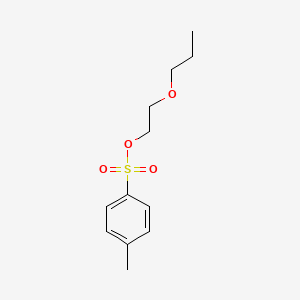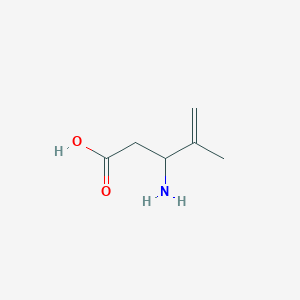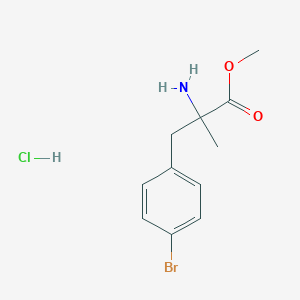
Methyl2-amino-3-(4-bromophenyl)-2-methylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and methyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid structure allows it to be incorporated into biological systems, where it can exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-phenylpropanoate hydrochloride: Lacks the bromine atom, resulting in different chemical reactivity.
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to variations in biological activity.
Uniqueness
Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
2825011-66-1 |
|---|---|
Fórmula molecular |
C11H15BrClNO2 |
Peso molecular |
308.60 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |
Clave InChI |
LLXPRZUIRZKJSV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


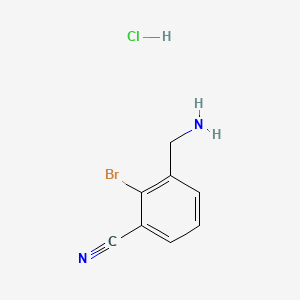
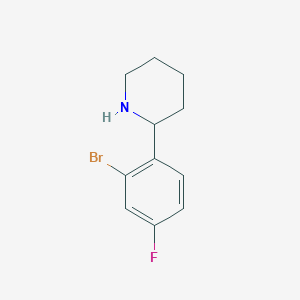
![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
![[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)

![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
